

Application Notes: A Validated Stability-Indicating HPLC-UV Method for Citalopram Hydrobromide

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Citalopram Hydrobromide

CAS No.: 59729-32-7

Cat. No.: S523860

[Get Quote](#)

1. Introduction **Citalopram hydrobromide** (CTL) is a widely prescribed antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. Monitoring its purity and stability is crucial in pharmaceutical development and quality control. This document outlines a validated, stability-indicating reversed-phase HPLC-UV method for the quantification of **Citalopram hydrobromide** and the characterization of its degradation products. The method forces the drug to degrade under various stress conditions, demonstrating its ability to separate the parent compound from its degradation products, which is essential for accurately assessing stability and shelf-life. [1]

2. Key Features of the Method This method offers several advantages for pharmaceutical analysis:

- **Stability-Indicating Power:** Effectively separates Citalopram from its forced degradation products, confirming method specificity. [1]
- **Validated Performance:** The method has been validated according to standard guidelines, demonstrating satisfactory accuracy, precision, linearity, and robustness. [1]
- **Detailed Degradation Profile:** Characterizes multiple degradation products formed under hydrolytic and photolytic conditions, providing insight into the drug's stability. [1]

3. Experimental Methodology

3.1. Materials and Reagents

- **Reference Standard:** **Citalopram hydrobromide.**

- **Solvents:** HPLC-grade methanol, water, and acetonitrile.
- **Buffers:** Analytical-grade potassium dihydrogen orthophosphate, orthophosphoric acid, and triethylamine.
- **Sample:** Pharmaceutical dosage forms (e.g., tablets) containing **Citalopram hydrobromide**.

3.2. Instrumentation and Chromatographic Conditions The analysis should be performed using a standard HPLC system equipped with a UV-Visible detector. The summarized chromatographic conditions are provided in the table below.

Parameter	Specification
Column	C18 column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Phosphate Buffer (pH 6.8) : Acetonitrile : Methanol : Triethylamine (50:35:15:0.1 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	239 nm
Column Temperature	Ambient
Injection Volume	20 µL
Run Time	Not specified in source; determine during method equilibration (e.g., 10-15 min).

3.3. Forced Degradation (Stress) Studies Protocol Forced degradation studies are critical for validating the stability-indicating nature of the method. The following conditions were applied to a drug solution to accelerate degradation: [1]

- **Acidic Hydrolysis:** Treat the drug with **1M HCl** and heat at **80°C for 5 hours**.
- **Alkaline Hydrolysis:** Treat the drug with **0.1M NaOH** and heat at **80°C for 2 hours**.
- **Oxidative Degradation:** Treat the drug with **3% H₂O₂** at room temperature for 24 hours.
- **Photolytic Degradation:** Expose the solid drug and drug solution to **UV light** for 24 hours.

Under these conditions, five degradation products (I-V) were formed. Products I and II were formed under hydrolytic conditions, while products III-V were formed under photolytic conditions. [1]

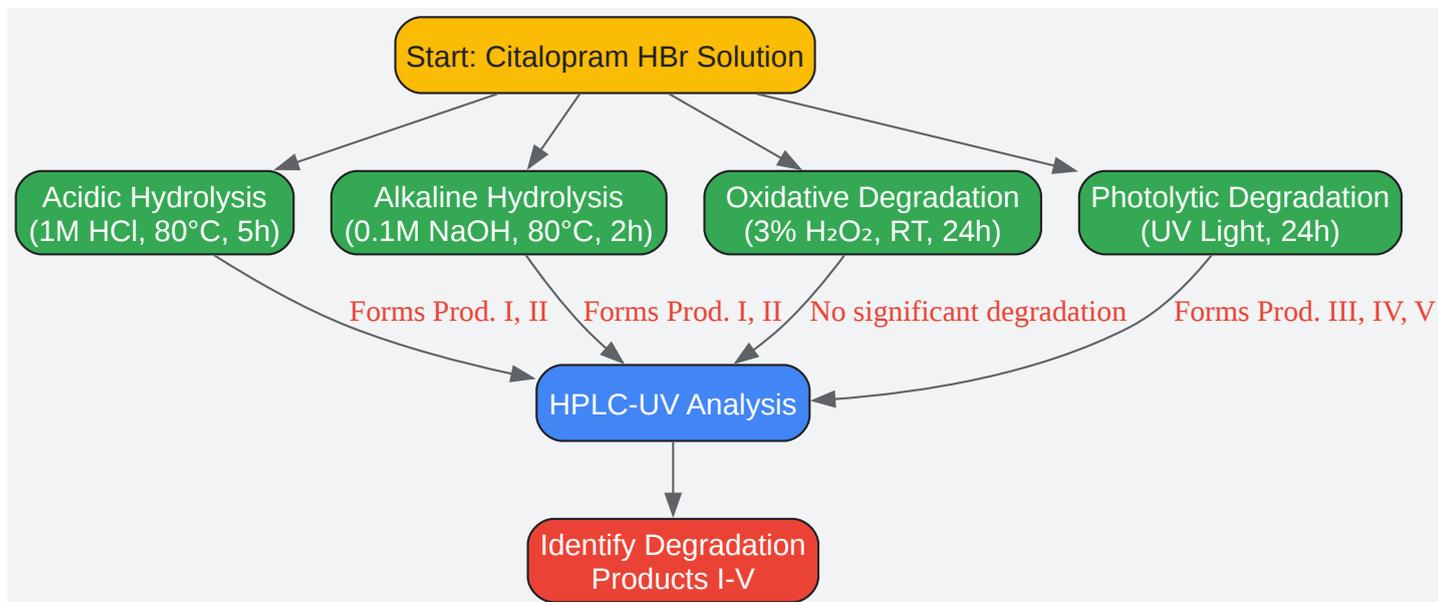
3.4. Sample Preparation

- **Standard Solution:** Accurately weigh about 10 mg of **Citalopram hydrobromide** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of approximately 1 mg/mL. Further dilute with mobile phase as needed to obtain working standards.
- **Assay Sample Solution (for tablets):** Weigh and powder not less than 20 tablets. Transfer a portion of the powder, equivalent to about 10 mg of Citalopram, to a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate for 15-20 minutes to ensure complete dissolution, and dilute to volume with methanol. Filter the solution and use the filtrate for analysis.

4. Method Validation Summary The method was validated according to standard protocols, with key parameters summarized in the table below. [1]

Validation Parameter	Result / Outcome
Linearity Range	50-500 ng/band (HPTLC reference); confirm range for HPLC.
Precision (% RSD)	RSD < 2% for both repeatability and intermediate precision.
Accuracy (% Recovery)	98.5% - 101.5%
Specificity	Peak purity index > 0.999; baseline separation from degradation products.
LOD / LOQ	LOD: ~20 ng/band; LOQ: ~50 ng/band (HPTLC reference).
Robustness	Method was robust to deliberate, small changes in mobile phase composition and other parameters.

5. Degradation Pathway and Workflow The experimental workflow for the forced degradation study and analysis can be visualized as a directed graph, clarifying the logical sequence of steps.



[Click to download full resolution via product page](#)

Diagram 1: Experimental workflow for forced degradation studies of **Citalopram hydrobromide**.

6. Results and Discussion

- **Degradation Products:** The method successfully separated Citalopram from its five degradation products. Two products (II and IV) were identified as known impurities, **citalopram carboxamide** and **citalopram-N-oxide**, respectively. Product I was characterized as a novel impurity, **3-hydroxycitalopram N-oxide**. [1]
- **Assay Application:** The validated method was successfully applied to quantify **Citalopram hydrobromide** in commercial tablet dosage forms, demonstrating its practicality for routine quality control. [1]
- **Method Selectivity:** The chromatograms from stress studies showed well-resolved peaks for all degradation products, confirming that the method is selective and stability-indicating. The assay results were unaffected by the presence of excipients from tablet formulations.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. [PDF] Citalopram : degradation... | Semantic Scholar Hydrobromide [semanticscholar.org]

To cite this document: Smolecule. [Application Notes: A Validated Stability-Indicating HPLC-UV Method for Citalopram Hydrobromide]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b523860#hplc-uv-method-for-citalopram-hydrobromide-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com